molecular formula C9H14O3 B3132877 (1r,4r)-Methyl 4-formylcyclohexanecarboxylate CAS No. 37942-76-0

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Cat. No.: B3132877
CAS No.: 37942-76-0
M. Wt: 170.21 g/mol
InChI Key: LARSGJZNVQJRMD-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a formyl group and a carboxylate ester

Scientific Research Applications

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “(1r,4r)-Methyl 4-formylcyclohexanecarboxylate” indicates that it has the GHS07 hazard symbol. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate typically involves the reaction of cyclohexanone with methyl formate in the presence of a base, such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products

    Oxidation: 4-carboxycyclohexanecarboxylate.

    Reduction: 4-hydroxymethylcyclohexanecarboxylate.

    Substitution: 4-aminocyclohexanecarboxylate derivatives.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1r,4r)-Ethyl 4-formylcyclohexanecarboxylate
  • (1r,4r)-tert-Butyl 4-formylcyclohexanecarboxylate

Uniqueness

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

methyl 4-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSGJZNVQJRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969303
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54274-80-5
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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